molecular formula C12H17N3O B565682 Cimaterol-d7 CAS No. 1228182-44-2

Cimaterol-d7

Cat. No. B565682
CAS RN: 1228182-44-2
M. Wt: 226.331
InChI Key: BUXRLJCGHZZYNE-UNAVHCQLSA-N
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Description

Cimaterol-d7 is an internal standard used for the quantification of cimaterol by GC- or LC-MS . Cimaterol is a potent agonist of β-adrenergic receptors . Formulations containing cimaterol have been used in farmed animals to increase carcass mass and alter muscle and fat deposition .


Molecular Structure Analysis

The molecular formula of Cimaterol-d7 is C12H10D7N3O . The average mass is 226.326 Da . The SMILES string representation is [2H]C([2H])([2H])C([2H])(NCC(O)c1ccc(N)c(c1)C#N)C([2H])([2H])[2H] .


Physical And Chemical Properties Analysis

Cimaterol-d7 is soluble in DMF, DMSO, and Methanol . It should be stored at -20°C .

Scientific Research Applications

Mechanism of Action

Safety and Hazards

Cimaterol-d7 is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

2-amino-5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3/i1D3,2D3,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXRLJCGHZZYNE-UNAVHCQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746842
Record name 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228182-44-2
Record name 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-44-2
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